

ATTO 488 NHS Ester: A Technical Guide for Advanced Fluorescence Microscopy

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Compound of Interest

Compound Name: ATTO 488 NHS ester

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This in-depth technical guide explores the applications and methodologies surrounding **ATTO 488 NHS ester**, a fluorescent label renowned for its utility in high-sensitivity and high-resolution fluorescence microscopy. This document provides a comprehensive overview of its photophysical properties, detailed experimental protocols for biomolecule conjugation, and its application in various advanced imaging techniques.

Introduction to ATTO 488 NHS Ester

ATTO 488 NHS ester is a hydrophilic fluorescent dye belonging to the rhodamine family of dyes.^{[1][2]} It is characterized by its exceptional water solubility, strong light absorption, high fluorescence quantum yield, and remarkable photostability.^{[3][4][5]} These features make it an ideal candidate for a wide array of applications in fluorescence microscopy, including single-molecule detection and super-resolution imaging.^{[3][4][6]} The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary aliphatic amines in biomolecules, such as the lysine residues in proteins or amino-modified oligonucleotides, forming a stable amide bond.^{[1][7]}

Photophysical Properties

The optical characteristics of ATTO 488 make it a versatile fluorescent probe, compatible with common excitation sources like the 488 nm line of an argon-ion laser.^{[3][6]} Its key photophysical properties are summarized in the table below.

Property	Value	Reference
Maximum Absorption (λ_{abs})	500 nm	[4]
Maximum Emission (λ_{fl})	520 nm	[4]
Molar Extinction Coefficient (ϵ_{max})	$9.0 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[4]
Fluorescence Quantum Yield (η_{fl})	80%	[4]
Fluorescence Lifetime (τ_{fl})	4.1 ns	[4]
Correction Factor (CF260)	0.22	[4]
Correction Factor (CF280)	0.09	[4]

Biomolecule Labeling with ATTO 488 NHS Ester

The following sections provide detailed protocols for the conjugation of **ATTO 488 NHS ester** to proteins (e.g., antibodies) and oligonucleotides.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with **ATTO 488 NHS ester**. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.[1]
[4]

Materials:

- Protein solution (2 mg/mL in amine-free buffer like PBS)[4]
- ATTO 488 NHS ester**
- Anhydrous, amine-free DMSO or DMF[4]
- Bicarbonate buffer (0.1 M, pH 8.3)[4]
- Gel filtration column (e.g., Sephadex G-25)[4][8]

- Phosphate-buffered saline (PBS)

Procedure:

- Protein Preparation:
 - Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/mL.
[4]
 - If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS prior to labeling.[1][4]
- Dye Preparation:
 - Immediately before use, dissolve the **ATTO 488 NHS ester** in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[4]
- Conjugation Reaction:
 - While gently stirring, add a twofold molar excess of the reactive dye solution to the protein solution.[4] For an antibody, a common starting point is to add 10 µL of the dye solution to 1 mL of the protein solution.[4]
 - Incubate the reaction at room temperature for 30 to 60 minutes with constant or repeated stirring.[4]
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[4][8]
 - Elute the conjugate with PBS. The first colored band to elute is the labeled protein.[4]
- Determination of Degree of Labeling (DOL):
 - The DOL, or the molar ratio of dye to protein, can be calculated by measuring the absorbance of the conjugate at 280 nm and 500 nm.

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amino-modified oligonucleotides.

Materials:

- Amino-modified oligonucleotide (0.1 mM solution in carbonate buffer)[4]
- **ATTO 488 NHS ester**
- Anhydrous DMF[4]
- Carbonate buffer (0.2 M, pH 8-9)[4]
- Gel filtration or reversed-phase HPLC for purification[4]

Procedure:

- Oligonucleotide Preparation:
 - Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (0.2 M, pH 8-9).[4]
- Dye Preparation:
 - Prepare a 5 mg/mL solution of **ATTO 488 NHS ester** in anhydrous DMF.[4]
- Conjugation Reaction:
 - Add approximately 50 μ L of the oligonucleotide solution to 30 μ L of the dye solution.[4]
 - Incubate the reaction at room temperature for 2 hours with shaking.[4]
- Purification:
 - Purify the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[4]

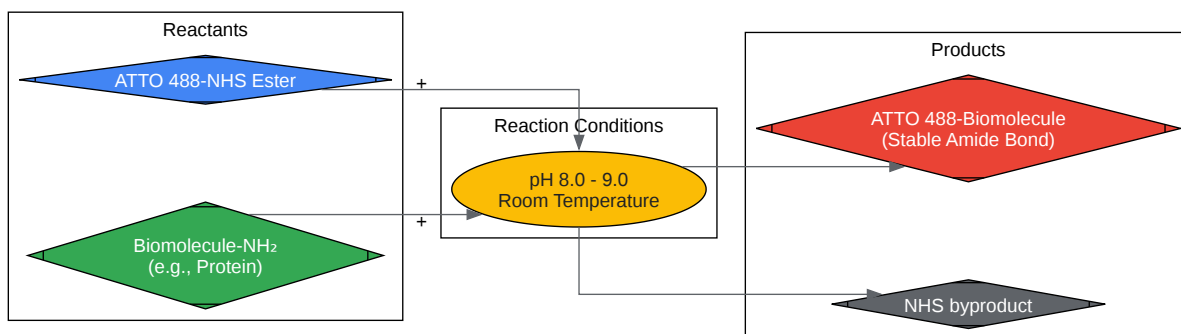
Applications in Fluorescence Microscopy

The superior photophysical properties of ATTO 488 make it a valuable tool for a multitude of fluorescence microscopy applications.

- **Super-Resolution Microscopy:** ATTO 488 is highly suitable for advanced imaging techniques such as PALM (Photoactivated Localization Microscopy), dSTORM (direct Stochastic Optical Reconstruction Microscopy), and STED (Stimulated Emission Depletion) microscopy.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- **Single-Molecule Detection:** Its high fluorescence quantum yield and photostability enable the detection and tracking of individual molecules.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- **Immunofluorescence:** Antibodies labeled with ATTO 488 are widely used for the specific detection and visualization of cellular targets.
- **Flow Cytometry (FACS):** The strong absorption and emission characteristics of ATTO 488 make it an excellent choice for labeling cells and biomolecules for analysis by flow cytometry.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- **Fluorescence In-Situ Hybridization (FISH):** Labeled oligonucleotide probes are used for the detection and localization of specific DNA or RNA sequences within cells.[\[3\]](#)[\[4\]](#)[\[6\]](#)

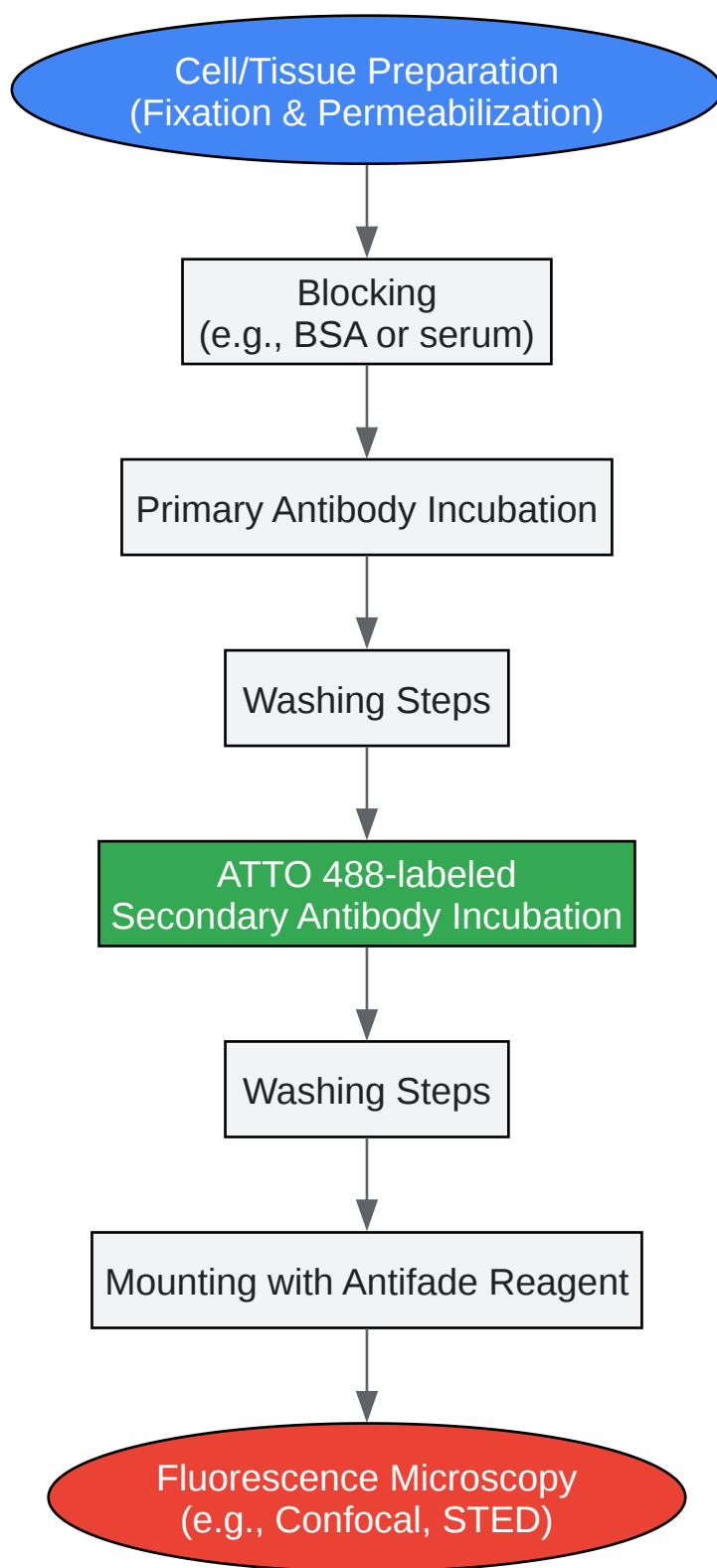
Visualizing Key Processes

To further elucidate the core concepts, the following diagrams illustrate the labeling reaction and a typical experimental workflow.



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Caption: Covalent labeling of a biomolecule with **ATTO 488 NHS ester**.



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Caption: General workflow for indirect immunofluorescence using an ATTO 488-labeled secondary antibody.

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